molecular formula C10H16O B13930675 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol CAS No. 552283-63-3

1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol

Cat. No.: B13930675
CAS No.: 552283-63-3
M. Wt: 152.23 g/mol
InChI Key: YTCAGHFIXVRLTQ-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol is a synthetic organic compound featuring a cyclohex-3-en-1-ol ring substituted at the 1-position with a 2-methylprop-2-en-1-yl group. This structure places it within a family of cyclohexyl-alkyl carbinols that are of significant interest in fragrance and flavor research due to their potential organoleptic properties . Compounds with similar structural motifs, such as other cyclohexyl alkyl carbinols, are frequently investigated for their utility as intermediates in organic synthesis. Researchers may employ this reagent in Diels-Alder reactions, where the cyclohexene ring can act as a diene or dienophile, or in further functionalization of its olefinic and alcohol groups to create novel molecular architectures . While direct studies on this specific molecule are limited, its value to researchers lies in its potential to impart fresh, cooling, or floral odor characteristics, akin to other compounds in its class which are developed for applications in perfumes, cosmetics, and functional fragrances for cleaning products . The mechanism of action for such compounds often involves interaction with olfactory receptors, and their cooling effect is sometimes mediated through a physiological sensation rather than a actual temperature change . This product is provided as a high-purity material to ensure consistent and reliable results in analytical studies, synthetic pathways, and organoleptic evaluations. It is intended for use by qualified professional researchers in a controlled laboratory setting. 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

552283-63-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)cyclohex-3-en-1-ol

InChI

InChI=1S/C10H16O/c1-9(2)8-10(11)6-4-3-5-7-10/h3-4,11H,1,5-8H2,2H3

InChI Key

YTCAGHFIXVRLTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(CCC=CC1)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol

Key Synthetic Routes

Allylation of Cyclohexenone Derivatives

One common approach uses the allylation of cyclohex-3-en-1-one or related cyclohexanone derivatives to install the allylic alcohol moiety. This can be achieved by:

  • Barbier-type allylation using CpTiCl2 generated in situ from CpTiCl3 and manganese, which reacts with aldehydes or ketones to afford homoallylic alcohols with good yields and stereocontrol. This method is effective for allylation and propargylation of α,β-unsaturated ketones, including cyclohexenones, to yield cyclohexenols with allylic substituents.
Reagents & Conditions Outcome Yield (%) Notes
CpTiCl3, Mn, THF, aldehyde Homoallylic alcohols via Barbier allylation 60-85 Good stereoselectivity
Stoichiometric CpTiCl2 Improved yield for sterically hindered substrates Up to 85 Required for trisubstituted double bonds

This method can be adapted to introduce the 2-methylprop-2-en-1-yl group by using appropriate allyl halide or allylmetal reagents.

Organometallic Addition to Cyclohexenones

Organomagnesium (Grignard) or organolithium reagents derived from 2-methylprop-2-en-1-yl halides can be added to cyclohex-3-en-1-one to form the corresponding allylic alcohol:

  • Preparation of the organometallic reagent from 2-methylprop-2-en-1-yl bromide or iodide.
  • Nucleophilic addition to cyclohexenone under controlled temperature.
  • Workup to isolate the allylic alcohol.

This approach is classical and allows for direct installation of the side chain with control over the stereochemistry of the resulting alcohol.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings have been used to install alkenyl substituents on cyclohexenyl systems:

  • Preparation of cyclohexenol derivatives bearing halide substituents.
  • Coupling with vinylboronic acids or vinyl stannanes that contain the 2-methylprop-2-en-1-yl moiety.
  • Subsequent deprotection or functional group manipulation to yield the target compound.

For example, Pd(PPh3)4 catalyzed coupling of triflates with TMS-acetylene derivatives has been demonstrated in related systems, providing a route to functionalized cyclohexenols.

Representative Experimental Procedure

A detailed synthetic example adapted from recent literature involves:

  • Starting from (E)-3-iodo-2-methylprop-2-en-1-ol, protection with tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous DMF using imidazole as base.
  • Generation of an organometallic intermediate by reaction with tert-butyllithium or butyllithium at low temperature.
  • Addition to a cyclohexenone derivative to form the allylic alcohol.
  • Oxidation and purification steps including flash chromatography to isolate the product as a colorless oil with high yield (up to 98%).

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations Typical Yield (%)
Barbier-type allylation CpTiCl3, Mn, THF, aldehyde Mild, good stereoselectivity Sensitive to steric hindrance 60-85
Organometallic addition 2-methylprop-2-en-1-yl halide, Mg/Li, cyclohexenone Direct installation, versatile Requires preparation of organometallic 70-90
Pd-catalyzed cross-coupling Pd(PPh3)4, vinylboronic acid/triflate, base High functional group tolerance Multi-step, requires halide precursor 75-90
Protection/deprotection steps TBDMSCl, imidazole, anhydrous solvents Improves stability and selectivity Additional steps increase complexity 85-98

Mechanistic Insights and Considerations

  • The allylation step typically proceeds via nucleophilic attack of the allylmetal species on the carbonyl carbon of cyclohexenone, followed by protonation to yield the allylic alcohol.
  • Stereochemical control is influenced by the choice of reagents, temperature, and protecting groups.
  • Protection of hydroxyl groups (e.g., with TBDMS) is crucial during multi-step synthesis to prevent side reactions.
  • Pd-catalyzed couplings require careful control of reaction conditions to avoid isomerization or side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of cyclohex-3-en-1-one or cyclohex-3-en-1-al.

    Reduction: Formation of 1-(2-Methylprop-2-en-1-yl)cyclohexane.

    Substitution: Formation of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-chloride or 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-bromide.

Scientific Research Applications

1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Key Observations :

  • The isoprenyl group in the target compound introduces higher steric bulk and unsaturation compared to isopropyl or hydroxypropyl substituents.
  • β-Bisabolol has a longer terpene-derived chain, enhancing lipophilicity and bioactivity .

Physicochemical Properties Comparison

Property Target Compound 4-Methyl-1-isopropyl analog β-Bisabolol 1-(2-Hydroxypropan-2-yl) analog
Boiling Point (°C) Estimated 250–270 220–230 (predicted) 297.8 297.8 (reported)
Melting Point (°C) Not reported Not reported 15–20 Not reported
Solubility Low in water, high in organic solvents Similar to target Insoluble in water Moderate in polar solvents
LogP (Lipophilicity) ~3.5 (estimated) ~3.0 ~4.2 ~2.8

Notes:

  • The isoprenyl group increases hydrophobicity compared to hydroxypropyl analogs.
  • β-Bisabolol’s higher molecular weight correlates with its use in lipid-based formulations .

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